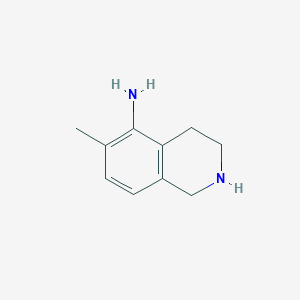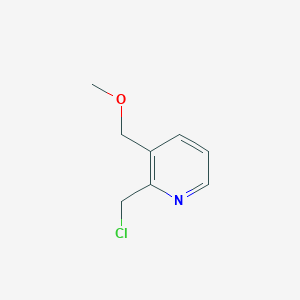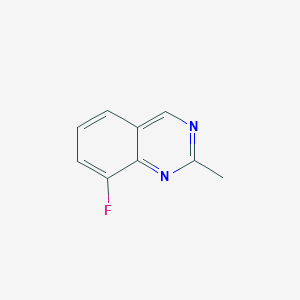
3-Aminochroman-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminochroman-8-ol is a chemical compound with the molecular formula C9H11NO2 It is a derivative of chroman, featuring an amino group at the third position and a hydroxyl group at the eighth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Aminochroman-8-ol can be synthesized through various methods. One effective approach involves the enzymatic reductive amination of 3-chromanone with a primary amine. This method employs metagenomic imine reductases (IREDs) as biocatalysts, which provide high yields and enantiocomplementary selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes. The use of biocatalysts like IREDs allows for efficient and selective synthesis, making it feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminochroman-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
3-Aminochroman-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Aminochroman-8-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s effects are mediated through its ability to bind to active sites or receptor domains, thereby modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminotetralin: Another compound with a similar structure, featuring an amino group on a tetralin ring.
3-Aminochroman: Lacks the hydroxyl group at the eighth position.
Uniqueness
3-Aminochroman-8-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-amino-3,4-dihydro-2H-chromen-8-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-3,7,11H,4-5,10H2 |
Clé InChI |
VPECWJIAFIJTSA-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=C1C=CC=C2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)


![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)
![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)


![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)

